4-Ethoxyphenyl 4-butylbenzoate
Overview
Description
4-Ethoxyphenyl 4-butylbenzoate is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 . It is a solid at 20°C and appears as a white to almost white powder or crystal .
Physical and Chemical Properties Analysis
This compound has a melting point of 59.0 to 63.0 °C . It is soluble in methanol .Scientific Research Applications
Automated On-Line Column-Switching HPLC-MS/MS Method
A study developed a sensitive method to measure concentrations of various parabens and environmental phenols in human milk, indicating the widespread use and potential risk to human health of these compounds, including those structurally related to 4-Ethoxyphenyl 4-butylbenzoate (Ye et al., 2008).
Hydrolysis of Parabens by Skin Microsomes and Cytosol
Research on the dermal absorption and hydrolysis of parabens, including butylparaben, which is structurally similar to this compound, highlights the role of carboxylesterases in paraben hydrolysis in human and minipig skin, underscoring the importance of understanding paraben metabolism (Jewell et al., 2007).
Metabolism of Parabens in Human Liver
This study investigates the biotransformation of parabens through hydrolysis and glucuronidation in the human liver, providing insights into the metabolic pathways and suggesting that parabens do not accumulate in human tissues, which is relevant for understanding the metabolism of similar compounds (Abbas et al., 2010).
Waste-Free Synthesis of Condensed Heterocyclic Compounds
A study on the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, which may involve substrates related to this compound, demonstrates the compound's potential utility in the development of new materials and pharmaceuticals (Shimizu et al., 2009).
Effects of Butyl Paraben on the Male Reproductive System
Although specifically studying butyl paraben, this research highlights the potential endocrine-disrupting effects of parabens on the male reproductive system, which could be relevant for compounds with similar structures (Oishi, 2002).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
This review addresses the environmental impact, fate, and behavior of parabens, including their biodegradability and presence in water bodies, providing a comprehensive understanding of the environmental aspects related to compounds like this compound (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-Ethoxyphenyl 4-butylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As more studies are conducted, the interaction of this compound with its targets and the resulting changes will become clearer .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. These properties are crucial for understanding the bioavailability of the compound. Future research will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, the specific effects of this compound at the molecular and cellular level will be identified .
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDWTNWRNNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344206 | |
Record name | 4-Ethoxyphenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62716-65-8 | |
Record name | 4-Ethoxyphenyl 4-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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